

(Quinazolin-4-yloxy)-acetic acid solubility and stability data

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Compound of Interest

Compound Name: (Quinazolin-4-yloxy)-acetic acid

Cat. No.: B1306287

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Core Focus: (Quinazolin-4-yloxy)-acetic acid

An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative solubility and stability data for **(Quinazolin-4-yloxy)-acetic acid** is not readily available in the public domain. This guide provides a comprehensive overview of the established experimental protocols for determining these properties, drawing on methodologies for structurally related quinazoline derivatives and general pharmaceutical compounds. This information is intended to empower researchers to conduct their own detailed studies.

Solubility Data and Determination

While specific quantitative solubility data for **(Quinazolin-4-yloxy)-acetic acid** in common solvents is not widely published, the solubility of quinazoline derivatives can vary significantly based on their substitution. For instance, the parent quinazoline is known to be water-soluble, but derivatives often exhibit poor aqueous solubility. Understanding the solubility is a critical first step in drug discovery and development, influencing formulation, bioavailability, and in vitro assay design.

To provide some context, the kinetic solubility of a quinazoline-7-carbonitrile derivative in an aqueous buffer has been reported. Although not the target compound, this data for a related

structure offers a preliminary indication of behavior in an aqueous medium.

Table 1: Illustrative Kinetic Solubility of a Quinazoline-7-carbonitrile Derivative

Compound Name	Solvent/Medium	Last Soluble Concentration (μM)	First Insoluble Concentration (μM)
A quinazoline-7-carbonitrile derivative	Aqueous Buffer	Not specified in available data	Not specified in available data

Note: Specific values for the concentrations were not available in the cited literature.

Experimental Protocol: Gravimetric Method for Solubility Determination

A reliable and common method for determining the equilibrium solubility of crystalline compounds like **(Quinazolin-4-yloxy)-acetic acid** is the gravimetric method.^[1] This technique involves creating a saturated solution at a specific temperature and then determining the solute concentration by evaporating the solvent and weighing the remaining solid.

Materials:

- **(Quinazolin-4-yloxy)-acetic acid**
- Selected laboratory solvents (e.g., water, ethanol, DMSO, DMF, acetone, acetonitrile)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- Vials or flasks with secure seals
- Pipettes
- Syringe filters (if necessary for clarification)

Procedure:

- **Preparation of a Saturated Solution:** Add an excess amount of solid **(Quinazolin-4-yloxy)-acetic acid** to a known volume of the chosen solvent in a sealed vial.
- **Equilibration:** Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.^[1]
- **Phase Separation:** Allow the suspension to stand at the same temperature to let the excess solid settle. For complete separation, centrifuge the solution.^[1]
- **Sample Withdrawal:** Carefully withdraw a known volume of the clear supernatant. To avoid transferring any undissolved particles, the sample can be passed through a syringe filter.^[1]
- **Solvent Evaporation:** Transfer the accurately measured volume of the saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solid residue is achieved.^[1]
- **Calculation:** Calculate the solubility by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.^[1]

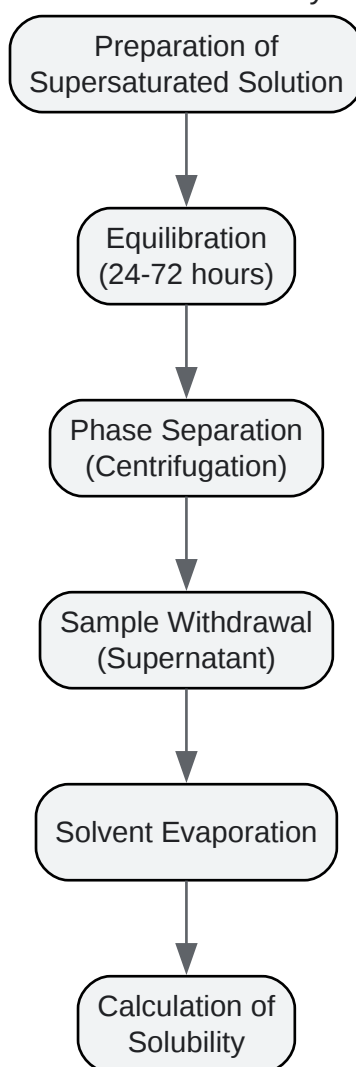
Strategies to Enhance Solubility of Quinazoline Derivatives

For quinazoline compounds with poor aqueous solubility, several formulation strategies can be employed:

- **Solid Dispersions:** This involves dispersing the drug in a hydrophilic carrier. A common approach is the solvent evaporation method.
 - **Protocol:** Dissolve both the quinazoline derivative and a suitable carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent.^{[2][3]} The solvent is then removed using a rotary evaporator, leaving a solid dispersion of the drug in the carrier.^{[2][3]}
- **Complexation:** The use of cyclodextrins to form inclusion complexes can enhance solubility.

- Protocol: The quinazoline drug and cyclodextrin are mixed and kneaded with a water-ethanol solution. The resulting paste is dried and pulverized to obtain the complex.[2]
- Nanosuspensions: High-pressure homogenization can be used to create a nanosuspension of the drug, which can improve dissolution rates.
 - Protocol: A coarse suspension of the drug in a stabilizer solution is subjected to high-pressure homogenization to reduce particle size.[3]

Workflow for Gravimetric Solubility Determination



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Caption: Workflow for Gravimetric Solubility Determination.

Stability Data and Testing

The stability of a pharmaceutical compound is crucial for ensuring its safety, efficacy, and quality throughout its shelf life.^[4] Stability testing for **(Quinazolin-4-yloxy)-acetic acid** should be conducted according to established guidelines to understand its degradation pathways and to determine appropriate storage conditions and retest periods.

Experimental Protocol: Pharmaceutical Stability Testing

A comprehensive stability program typically includes long-term, accelerated, and stress testing.^{[4][5][6]}

2.1.1. Long-Term Stability Testing

This is performed under recommended storage conditions to simulate the real-time shelf life of the product.^{[4][7]}

- Conditions:
 - $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ (for temperate climates)^[4]
 - $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ (for subtropical climates)^[4]
- Frequency of Testing: For a product with a proposed shelf life of at least 12 months, testing should be done every 3 months for the first year, every 6 months for the second year, and annually thereafter.^[5]

2.1.2. Accelerated Stability Testing

This involves using elevated temperature and humidity to speed up degradation and predict long-term stability in a shorter timeframe.^{[4][7]}

- Conditions: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ ^[4]
- Frequency of Testing: A minimum of three time points, such as 0, 3, and 6 months, is recommended.^[5]

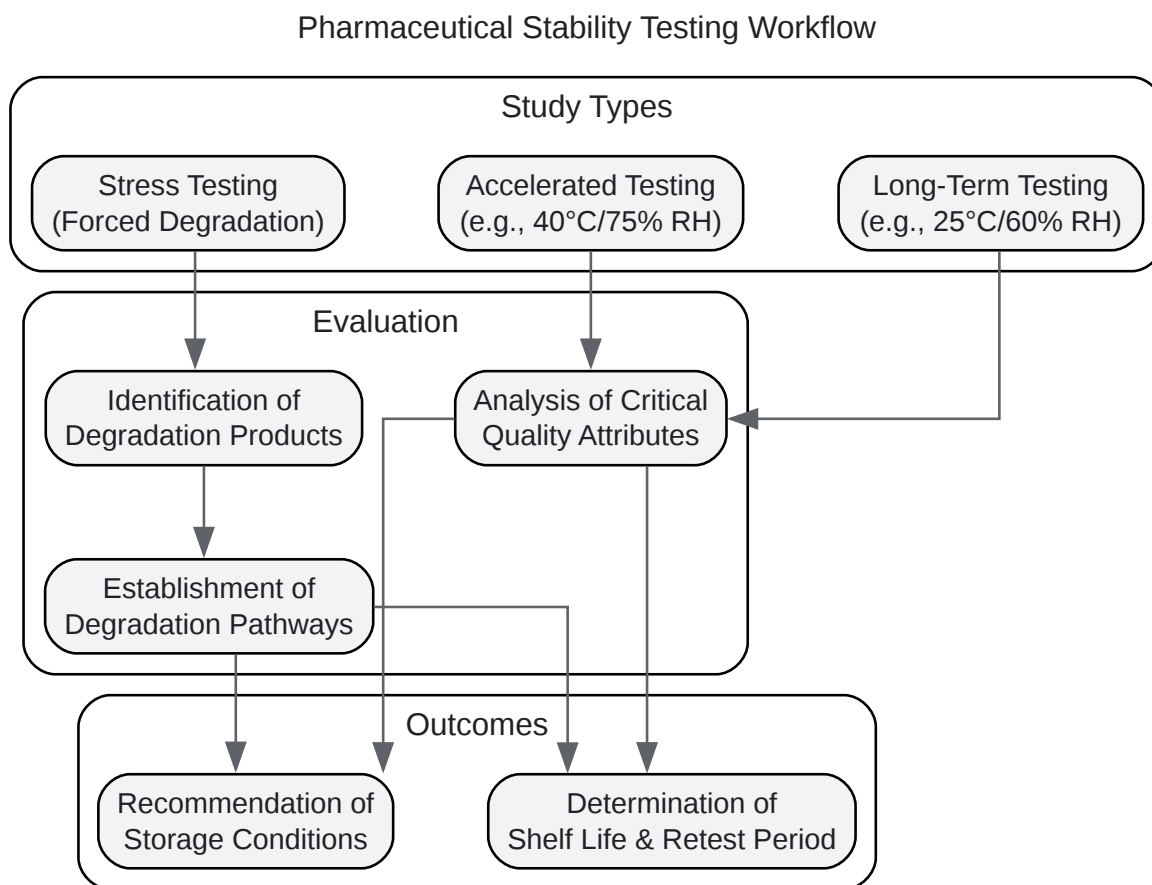
2.1.3. Stress Testing (Forced Degradation)

Stress testing helps to identify likely degradation products, establish degradation pathways, and understand the intrinsic stability of the molecule.[\[6\]](#)[\[8\]](#)

- Conditions: The compound is exposed to more extreme conditions than in accelerated testing, which may include:
 - High Temperature: Testing at temperatures above the accelerated testing conditions.
 - High Humidity: Exposure to high relative humidity.[\[6\]](#)
 - Photostability: Exposure to light to assess for light-induced degradation.[\[8\]](#)
 - pH Variation: Testing in a range of pH solutions to determine stability in acidic, neutral, and basic conditions.

Key Procedures in a Stability Study:

- Protocol Design: Define the climatic zones for testing, select appropriate storage conditions, and determine the duration of the study. Identify the critical quality attributes to be monitored.[\[4\]](#)
- Sample Selection and Packaging: Use samples from production-equivalent batches and package them in the final intended market configuration.[\[4\]](#)
- Analytical Methods: Employ validated stability-indicating analytical techniques to detect changes in the compound's properties over time. This may include chromatography (e.g., HPLC) to quantify the parent compound and any degradation products.

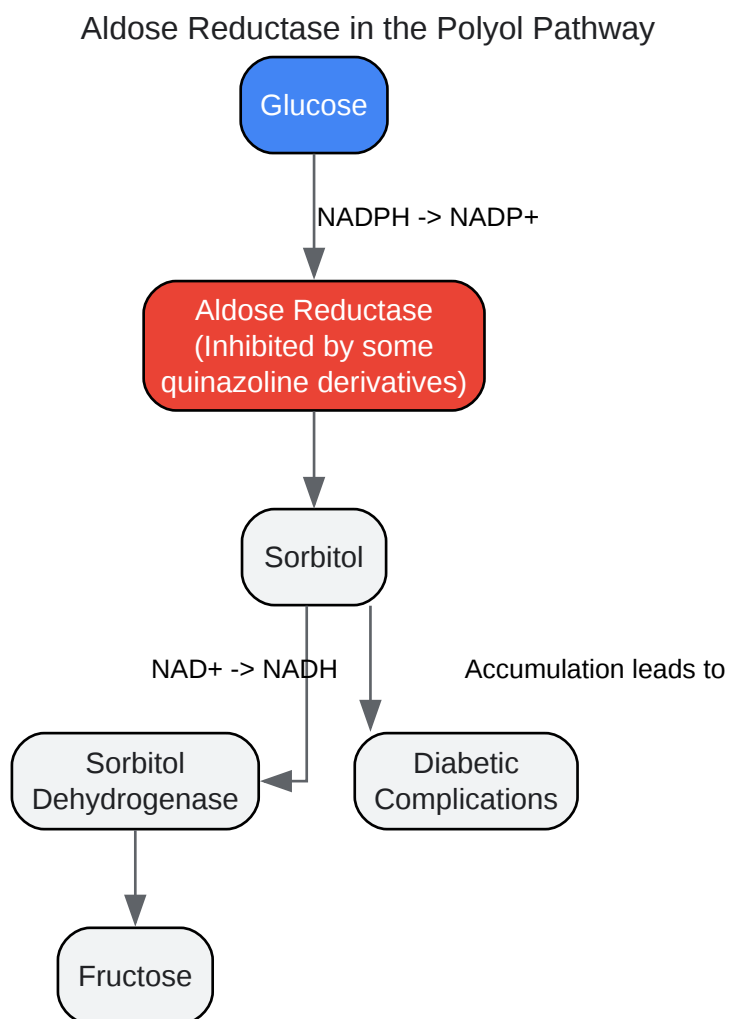


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Caption: Pharmaceutical Stability Testing Workflow.

Signaling Pathways and Biological Context

While this guide focuses on the physicochemical properties of **(Quinazolin-4-yloxy)-acetic acid**, it is worth noting that the quinazoline scaffold is a key component in many biologically active compounds. For example, novel acetic acid derivatives containing a quinazolin-4(3H)-one ring have been synthesized and evaluated as potent aldose reductase inhibitors.[9][10] Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in diabetic complications.[9][10] This highlights the therapeutic potential of this class of compounds and the importance of thoroughly characterizing their properties.



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Caption: Aldose Reductase in the Polyol Pathway.

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